molecular formula C9H6ClF3O2 B1586766 5-Chloro-2-(trifluoromethyl)phenylacetic acid CAS No. 261763-25-1

5-Chloro-2-(trifluoromethyl)phenylacetic acid

Cat. No. B1586766
CAS RN: 261763-25-1
M. Wt: 238.59 g/mol
InChI Key: GINCGCMLTQDEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a unique chemical provided to early discovery researchers . It has a molecular weight of 238.59 . The SMILES string is OC(=O)Cc1cc(Cl)ccc1C(F)(F)F .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(trifluoromethyl)phenylacetic acid is 1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethyl)phenylacetic acid is a solid-crystal substance . It has a boiling point of 117-119°C . The compound is stored at ambient temperature .

Scientific Research Applications

Synthesis of Substances

This compound is used in the synthesis of various substances . The trifluoromethyl group in the compound can be used to introduce fluorine atoms into other molecules, which can enhance their properties such as stability, reactivity, and biological activity .

Pharmaceutical Research

The trifluoromethyl group in this compound has been used in the development of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots, and are used in the treatment of thrombosis and other clot-related disorders .

Development of Lipoxygenase Inhibitors

Lipoxygenases are enzymes that are involved in the metabolism of arachidonic acid, leading to the formation of leukotrienes, which are inflammatory mediators. This compound has been used in the synthesis of lipoxygenase inhibitors , which can be used in the treatment of inflammatory diseases.

Enhancement of Drug Potency

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This shows the potential of this compound in enhancing the potency of drugs.

Benzylic Position Reactions

This compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The products of these reactions can have various applications in organic synthesis and medicinal chemistry .

Synthesis of Carboxylic Acid Functional Groups

This compound can be oxidized to form a carboxylic acid functional group . Carboxylic acids are widely used in the production of polymers, pharmaceuticals, and other chemical products .

Safety and Hazards

The compound is considered hazardous. It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information pictograms include an exclamation mark .

properties

IUPAC Name

2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINCGCMLTQDEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380784
Record name 5-Chloro-2-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)phenylacetic acid

CAS RN

261763-25-1
Record name 5-Chloro-2-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-25-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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